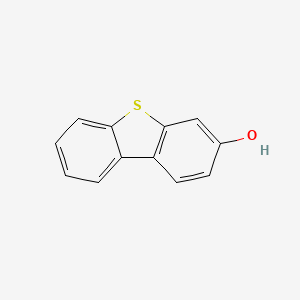

3-Hydroxydibenzothiophene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

69747-77-9 |

|---|---|

Fórmula molecular |

C12H8OS |

Peso molecular |

200.26 g/mol |

Nombre IUPAC |

dibenzothiophen-3-ol |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,13H |

Clave InChI |

SXNYODKATBMTHV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 Hydroxydibenzothiophene

Chemoenzymatic and Bioconversion Routes

Chemoenzymatic synthesis and bioconversion leverage the high selectivity of biological systems to perform complex chemical transformations. mdpi.comnih.gov These methods are particularly valuable for the synthesis of complex molecules like 3-Hydroxydibenzothiophene from simpler precursors. nih.govbeilstein-journals.orgbeilstein-journals.org

The microbial transformation of dibenzothiophene (B1670422) (DBT), a sulfur-containing heterocyclic compound found in fossil fuels, is a well-studied process. nih.gov While many microbes degrade DBT via a desulfurization pathway (the 4S pathway) that yields 2-hydroxybiphenyl (HBP), certain bacterial strains can hydroxylate the DBT carbon skeleton through alternative oxidative pathways. nih.govjmb.or.krfrontiersin.orgresearchgate.net

Specific bacterial strains have been identified for their ability to cometabolically degrade DBT. A notable example is Sphingomonas sp. strain XLDN2-5, a carbazole-utilizing bacterium that can transform DBT. nih.govresearchgate.net This strain degrades DBT through both sulfoxidation and a ring cleavage pathway initiated by lateral dioxygenation. nih.govresearchgate.net The detection of metabolites such as monohydroxydibenzothiophene and dihydroxydibenzothiophene in cultures of Sphingomonas sp. strain XLDN2-5 confirms its capability to hydroxylate the DBT molecule. researchgate.net Other bacteria, including various Pseudomonas species, also exhibit oxidative metabolism of DBT. researchgate.nettandfonline.com

| Bacterial Strain | Primary Substrate | DBT Transformation Pathway | Key Hydroxylated/Oxidized Products | Reference |

|---|---|---|---|---|

| Sphingomonas sp. strain XLDN2-5 | Carbazole (B46965) (cometabolism of DBT) | Lateral Dioxygenation & Sulfoxidation | Monohydroxydibenzothiophene, Dihydroxydibenzothiophene, DBTO, DBTO₂ | nih.govresearchgate.net |

| Pseudomonas abikonensis | Dibenzothiophene | Kodama Pathway (Oxidative) | 3-hydroxy-2-formyl-benzothiophene, trans-4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid | tandfonline.com |

| Rhodococcus sp. strain IGTS8 | Dibenzothiophene | 4S Pathway (Desulfurization) | 2-hydroxybiphenyl (HBP) | nih.gov |

The transformation of DBT into hydroxylated derivatives is an enzymatic process catalyzed by monooxygenases or dioxygenases. nih.govfrontiersin.org In the Kodama pathway, for instance, a lateral dioxygenase enzyme attacks the carbon skeleton of DBT, leading to the formation of hydroxylated intermediates. nih.gov One identified product from this pathway is 3-hydroxy-2-formyl-benzothiophene. tandfonline.com Another key intermediate identified in the metabolism of DBT is trans-4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid and its hemiacetal form. tandfonline.com

Fungal systems also possess enzymes capable of such transformations. The filamentous fungus Cunninghamella elegans converts DBT primarily to its sulfoxide (B87167) and sulfone derivatives via a P450 monooxygenase-catalyzed reaction. nih.gov Extracellular peroxygenases from fungi like Agrocybe aegerita can also catalyze the ring hydroxylation of DBT, further demonstrating the diversity of enzymatic approaches to its functionalization. researchgate.net

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is a critical challenge in synthetic chemistry. In the context of DBT, different biological systems exhibit distinct regioselectivities. For example, the peroxygenase from the fungus Agrocybe aegerita favors hydroxylation at the 2-position, producing 2-hydroxy-DBT. researchgate.net This inherent selectivity of enzymes makes biocatalysis a powerful tool for producing specific isomers that may be difficult to obtain through conventional chemical synthesis.

Beyond biocatalysis, chemical methods are also being developed for the regioselective functionalization of DBT. Gold-catalyzed protocols, for instance, have been developed for the direct functionalization at the 4- and 6-positions of dibenzothiophene-S-oxides, using the sulfoxide group as a traceless directing group. researchgate.netrsc.org Such strategies, which avoid pre-functionalization of the carbon skeleton, highlight the ongoing efforts to achieve precise control over the synthesis of substituted dibenzothiophenes. rsc.orgrsc.org

Microbial Transformation from Dibenzothiophene (DBT)

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods, often operating under mild conditions without the need for harsh reagents. orientjchem.orgchemistryviews.org This approach is particularly relevant for polymerization reactions.

This compound (HDBTh), produced through the bioconversion of DBT, is a valuable precursor for the synthesis of monomers used in electroactive polymers. nii.ac.jp Electroactive polymers are materials that can change their properties when an electrical voltage is applied, making them useful for applications in electronics and sensors. mdpi.commdpi.com

A combined biotechnological and electrochemical approach has been demonstrated for the synthesis of an electroactive π-conjugated polymer. nii.ac.jp In this process, HDBTh is first synthesized from DBT via a biological reaction. nii.ac.jp The hydroxyl group of the resulting HDBTh is then chemically modified, for example, through Williamson etherification with an alkyl chain, to improve the solubility of the monomer. nii.ac.jp Finally, this functionalized monomer undergoes electrochemical polymerization to yield an electroactive polymer film, such as poly(decyloxy dibenzothiophene). nii.ac.jp This multi-step synthesis demonstrates a powerful synergy between biotechnology and electrochemistry to create advanced materials from precursor compounds. nii.ac.jpfrontiersin.org

| Step | Process | Starting Material | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 1 | Bioconversion | Dibenzothiophene (DBT) | Hydroxyl dibenzothiophene (HDBTh) | Use of microorganisms (e.g., strain TN399) to introduce a hydroxyl group. | nii.ac.jp |

| 2 | Chemical Synthesis (Monomer Functionalization) | Hydroxyl dibenzothiophene (HDBTh) | Decyloxy dibenzothiophene (Monomer) | Williamson etherification to attach a flexible alkyl chain, improving solubility. | nii.ac.jp |

| 3 | Electrochemical Polymerization | Decyloxy dibenzothiophene (Monomer) | Poly(decyloxy dibenzothiophene) (PDBTh) | Polymer film is grown on an electrode surface by applying a potential. | nii.ac.jp |

Mechanistic Aspects of Electropolymerization

The initiation of polymerization occurs at the anode, where the this compound monomer undergoes an initial oxidation. This process involves the removal of an electron from the π-system of the monomer to form a highly reactive radical cation. utexas.edursc.org This step is potential-dependent; it only occurs when the applied potential at the electrode surface reaches or exceeds the monomer's oxidation potential. researchgate.netub.edu The formation of this radical cation is the crucial first step that enables the subsequent coupling reactions. utexas.edu

The hydroxyl group, being a strong electron-donating group, plays a significant role in this initial step. academie-sciences.fr It increases the electron density of the dibenzothiophene ring system, which generally lowers the oxidation potential required for the formation of the radical cation compared to the unsubstituted dibenzothiophene. academie-sciences.frub.edu This makes the monomer more susceptible to oxidation and polymerization.

Following the initial oxidation, the propagation phase begins. The generated radical cations are highly reactive and can couple with each other or with neutral monomers. researchgate.netwinona.edu The two primary proposed mechanisms for this coupling are:

Radical-Radical Coupling: Two radical cations combine to form a dicationic dimer. This dimer then undergoes deprotonation (loss of two protons) to re-aromatize and form a neutral dimer.

Radical-Monomer Coupling: A radical cation reacts with a neutral monomer molecule to form a dimeric radical cation. This species can then be oxidized at the electrode to form a dication, which subsequently loses protons to form the neutral dimer.

The table below summarizes the key stages involved in the electropolymerization mechanism of this compound.

| Stage | Description | Key Intermediates |

| Initiation | Oxidation of the this compound monomer at the anode surface upon applying a sufficient potential. researchgate.net | Radical Cation |

| Propagation | Coupling of radical cations and/or their reaction with neutral monomers to form dimers and oligomers. researchgate.netpurdue.edu This step involves deprotonation to re-establish aromaticity. | Dicationic Dimer, Dimeric Radical Cation |

| Termination/Deposition | The growing polymer chain becomes insoluble in the electrolyte and deposits onto the electrode surface. winona.edu Chain growth may be terminated by reacting with impurities or by becoming electrochemically inactive. purdue.edu | Poly(this compound) |

The electrochemical conditions, such as the choice of solvent, supporting electrolyte, and the method of applying potential (e.g., cyclic voltammetry or potentiostatic methods), can significantly influence the reaction mechanism and the properties of the final polymer film. frontiersin.orgrsc.org

Biotransformation and Biodegradation Mechanisms of Dibenzothiophene Involving Hydroxylated Intermediates

Microbial Degradation Pathways of Dibenzothiophene (B1670422) (DBT)

Microorganisms have evolved two main pathways for the degradation of dibenzothiophene (DBT). The Kodama pathway is a destructive process where the carbon skeleton of the DBT molecule is altered, reducing the caloric value of the fuel. nih.gov In contrast, the 4S pathway is a sulfur-specific mechanism that selectively cleaves the carbon-sulfur bonds, leaving the carbon structure of the molecule intact and thus preserving its energy content. nih.govresearchgate.netfrontiersin.org Due to its non-destructive nature, the 4S pathway has been the primary focus of research for biodesulfurization applications. nih.gov

First described in the 1970s, the Kodama pathway represents a degradative route for DBT metabolism where one of the aromatic rings is cleaved without the sulfur atom being removed. researchgate.netresearchgate.net This pathway is utilized by bacteria such as Pseudomonas jianii and Pseudomonas abikonensis. researchgate.nettandfonline.com The process is characterized by the hydroxylation of the DBT carbon skeleton, leading to the accumulation of water-soluble, sulfur-containing end products like 3-hydroxy-2-formyl-benzothiophene (HFBT). researchgate.netresearchgate.netnih.gov Because it does not remove sulfur and reduces the carbon content, this pathway is generally considered less suitable for industrial biodesulfurization. nih.govresearchgate.net

The initiation of the Kodama pathway involves an attack on one of the carbocyclic rings of the DBT molecule, a process known as lateral dioxygenation. nih.govnih.gov This crucial first step is catalyzed by ring-hydroxylating dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a chiral intermediate, cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. researchgate.net This initial oxidation is a key step that prepares the stable aromatic structure for subsequent cleavage. nih.gov

| Step | Reactant | Key Enzyme Class | Product(s) |

|---|---|---|---|

| 1. Lateral Dioxygenation | Dibenzothiophene (DBT) | Dioxygenase | cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene |

| 2. Dehydrogenation | cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene | Dehydrogenase | 1,2-dihydroxydibenzothiophene |

| 3. Ring Cleavage | 1,2-dihydroxydibenzothiophene | Dioxygenase | trans-4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid |

| 4. Hydrolysis | trans-4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid | Hydrolase | 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT) |

The 4S pathway is a highly specific metabolic route that removes sulfur from DBT without degrading its carbon framework. researchgate.net This pathway is of significant interest for biodesulfurization because it maintains the caloric value of fossil fuels. nih.govresearchgate.net The process involves four key enzymatic steps that sequentially oxidize the sulfur atom, leading to the cleavage of the C-S bonds and the release of sulfur as sulfite (B76179), which is then converted to sulfate. researchgate.netresearchgate.netmdpi.com The final organic product is 2-hydroxybiphenyl (2-HBP). researchgate.net Numerous bacterial genera, including Rhodococcus, Gordonia, Bacillus, and Stenotrophomonas, are known to utilize this pathway. researchgate.net

The 4S pathway is mediated by a cascade of four enzymes encoded by the dsz operon. plos.orgresearchgate.net

DszC (DBT monooxygenase): This enzyme catalyzes the first two steps, sequentially oxidizing dibenzothiophene (DBT) first to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO2). researchgate.netresearchgate.netmdpi.com

DszA (DBTO2 monooxygenase): This monooxygenase acts on DBTO2, cleaving one of the C-S bonds to form 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HBPS). nih.govplos.orgresearchgate.net

DszB (HBPS desulfinase): The final enzyme in the cascade, DszB, catalyzes the hydrolysis of HBPS, which breaks the second C-S bond to release the sulfur as sulfite (SO3²⁻) and form the final organic product, 2-hydroxybiphenyl (2-HBP). nih.govfrontiersin.orgresearchgate.net

DszD (NADH-FMN oxidoreductase): This enzyme functions as a crucial support for the monooxygenases (DszA and DszC). It regenerates the reduced flavin mononucleotide (FMNH₂) required by DszA and DszC to perform their oxidative functions. nih.govfrontiersin.orgmdpi.com

The stepwise enzymatic reactions of the 4S pathway result in a series of well-defined metabolic intermediates. The process begins with the conversion of DBT into DBT-sulfoxide (DBTO), followed by further oxidation to DBT-sulfone (DBTO2). nih.govresearchgate.net The thiophene (B33073) ring is then opened by DszA, yielding 2-(2'-hydroxyphenyl) benzene sulfinate (HBPS). plos.orgresearchgate.net The final desulfurization step, catalyzed by DszB, converts HBPS into 2-hydroxybiphenyl (2-HBP) and sulfite. researchgate.netmdpi.com The sulfite is subsequently oxidized to sulfate, completing the removal of sulfur from the organic molecule. nih.govresearchgate.net

| Step | Metabolic Intermediate | Enzyme | Product |

|---|---|---|---|

| 1 | Dibenzothiophene (DBT) | DszC | Dibenzothiophene-sulfoxide (DBTO) |

| 2 | Dibenzothiophene-sulfoxide (DBTO) | DszC | Dibenzothiophene-sulfone (DBTO2) |

| 3 | Dibenzothiophene-sulfone (DBTO2) | DszA | 2-(2'-hydroxyphenyl) benzene sulfinate (HBPS) |

| 4 | 2-(2'-hydroxyphenyl) benzene sulfinate (HBPS) | DszB | 2-hydroxybiphenyl (2-HBP) + Sulfite (SO₃²⁻) |

The 4S Pathway: Sulfur-Specific Oxidation

Enzymatic Transformation Processes

The biotransformation of dibenzothiophene (DBT) into hydroxylated intermediates is a sophisticated process orchestrated by a series of highly specific enzymes. These biocatalysts are central to the microbial degradation of DBT, facilitating the cleavage of carbon-sulfur bonds and rendering the molecule more amenable to further breakdown. The most extensively studied enzymatic pathway for DBT desulfurization is the "4S" pathway, which involves a sequence of oxidative and hydrolytic reactions.

Characterization of Key Enzymes (e.g., Monooxygenases, Desulfinases)

The 4S pathway is primarily composed of four key enzymes: two monooxygenases (DszC and DszA), a desulfinase (DszB), and a flavin reductase (DszD). researchgate.netnih.gov Each of these enzymes plays a critical and distinct role in the stepwise degradation of DBT.

Dibenzothiophene Monooxygenase (DszC): This enzyme initiates the 4S pathway by catalyzing the sequential oxidation of the sulfur atom in DBT. researchgate.netcalstate.edu In the first step, DszC converts DBT to DBT-5-oxide (DBTO), and in the second step, it further oxidizes DBTO to DBT-5,5'-dioxide (DBTO2). researchgate.net DszC is a flavin-dependent monooxygenase that requires a reduced flavin cofactor for its activity. calstate.educalstate.edu

DBT Sulfone Monooxygenase (DszA): Following the action of DszC, DszA catalyzes the conversion of DBTO2 to 2'-(hydroxyphenyl)benzenesulfinate (HPBS). acs.orgnih.gov This reaction involves the cleavage of a carbon-sulfur bond, a crucial step in the desulfurization process. nih.gov Like DszC, DszA is also a flavin-dependent monooxygenase. nih.gov

While the 4S pathway is the most characterized, another significant route for DBT degradation is the Kodama pathway . This pathway results in the formation of hydroxylated and cleaved aromatic rings, with 3-hydroxy-2-formylbenzothiophene (HFBT) being a key intermediate. researchgate.netnih.govnih.gov It is plausible that the term "3-Hydroxydibenzothiophene" in the context of DBT metabolism refers to a metabolite within or related to this pathway.

| Enzyme | Abbreviation | Function | Molecular Mass (kDa) | Subunit Structure | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|---|

| Dibenzothiophene Monooxygenase | DszC | Oxidizes DBT to DBTO and then to DBTO2 | ~45-50 | Monomer | ~8.0 | ~30-40 |

| DBT Sulfone Monooxygenase | DszA | Converts DBTO2 to HPBS | ~97-100 | Homodimer of ~50 kDa subunits nih.gov | ~7.5 nih.gov | ~35 nih.gov |

| 2'-(Hydroxyphenyl)benzenesulfinate Desulfinase | DszB | Hydrolyzes HPBS to HBP and sulfite | ~40 | Monomer | ~7.0-8.0 | ~30-40 |

| NADH-FMN Oxidoreductase | DszD | Supplies FMNH2 to DszA and DszC | ~86 | Homotetramer of ~22 kDa subunits nih.gov | ~6.0 nih.gov | ~35 nih.gov |

Coenzyme Requirements and Recycling (e.g., FMNH2)

The monooxygenases of the 4S pathway, DszC and DszA, are dependent on a reduced flavin mononucleotide (FMNH2) as a cosubstrate for their catalytic activity. researchgate.net This FMNH2 is supplied by a dedicated NADH-FMN oxidoreductase, designated as DszD. researchgate.netnih.gov DszD catalyzes the reduction of flavin mononucleotide (FMN) to FMNH2 using NADH as the electron donor. nih.gov

Molecular Mechanisms of Enzymatic Catalysis

The molecular mechanisms underpinning the catalytic activity of the Dsz enzymes have been the subject of extensive research, revealing intricate details of their function at the atomic level.

DszC (Dibenzothiophene Monooxygenase): The catalytic cycle of DszC involves the binding of FMNH2 and molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. calstate.educalstate.edu This intermediate is responsible for the nucleophilic attack on the electron-rich sulfur atom of DBT, leading to its sequential oxidation. calstate.edu Site-directed mutagenesis studies have identified several key amino acid residues in the active site of DszC, such as His92, Tyr96, His388, and His391, which are crucial for catalysis. calstate.edu These residues are thought to play roles in the formation and stabilization of the peroxyflavin intermediate and in positioning the substrate for efficient oxygen transfer. calstate.educalstate.edu

DszA (DBT Sulfone Monooxygenase): The mechanism of DszA involves the activation of molecular oxygen by the enzyme-bound FMNH2. acs.orgnih.govacs.org Recent studies suggest an atypical mechanism involving the formation of an N5-hydroperoxyflavin (N5OOH) intermediate. acs.orgnih.govacs.org This reactive species then attacks the sulfur atom of DBTO2, leading to the cleavage of a C-S bond and the formation of HPBS. acs.orgnih.govacs.org The active site of DszA is predominantly hydrophobic, which facilitates the binding of the DBTO2 substrate. nih.gov

DszB (2'-(Hydroxyphenyl)benzenesulfinate Desulfinase): The crystal structure of DszB has revealed a fold similar to periplasmic substrate-binding proteins. nih.gov The active site accommodates the biphenyl (B1667301) rings of the substrate through extensive hydrophobic interactions. nih.gov The proposed reaction mechanism involves a nucleophilic attack by the sulfhydryl group of a cysteine residue (Cys27) on the sulfinate group of HPBS. nih.gov The active site also contains other critical residues, including His60 and Arg70, which are essential for activity. nih.gov These residues are believed to orient the substrate and stabilize the negatively charged reaction intermediate through hydrogen bonding. nih.gov

Derivatives and Advanced Chemical Reactions

Functionalization and Derivatization Strategies

The inherent chemical properties of 3-hydroxydibenzothiophene allow for targeted modifications to its core structure. These strategies are pivotal for tuning its electronic, optical, and material properties, leading to the creation of novel molecules with specific functions. Functionalization can be directed at introducing new side chains or constructing more complex, fused-ring architectures.

The introduction of alkyl and aryl side chains onto the dibenzothiophene (B1670422) skeleton is a key strategy for modifying its physical and chemical characteristics. While direct functionalization can be challenging, methods have been developed for the regioselective introduction of substituents. One notable approach involves the C–H functionalization at the C3 position of benzothiophene (B83047) S-oxides, a strategy applicable to the dibenzothiophene framework. nih.gov

This metal-free method utilizes the corresponding S-oxide of the thiophene (B33073) moiety, which is activated for an interrupted Pummerer reaction. nih.gov The process couples the S-oxide with nucleophilic partners like allyl- or propargyl-silanes. This is followed by a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, which ensures the site-selective delivery of the alkyl group to the C3 position. nih.gov This technique demonstrates broad scope, allowing for the introduction of various substituents onto the benzothiophene core, including those bearing bromo, cyano, ester, and phenyl groups. nih.gov

Table 1: Examples of C3 C-H Alkylation of Substituted Benzothiophene S-oxides

| Starting Benzothiophene S-oxide Substituent | Coupling Partner | Product | Yield (%) |

| C2-Bromo | Propargyl Silane | C3-Propargyl, C2-Bromo Derivative | 85 |

| C2-Cyano | Propargyl Silane | C3-Propargyl, C2-Cyano Derivative | 95 |

| C5-Nitro | Propargyl Silane | C3-Propargyl, C5-Nitro Derivative | 80 |

| C5-Bromo | Propargyl Silane | C3-Propargyl, C5-Bromo Derivative | 86 |

This table illustrates the versatility of the interrupted Pummerer/ researchgate.netresearchgate.net-sigmatropic rearrangement strategy for C3-alkylation on the related benzothiophene scaffold, with data adapted from relevant studies. nih.gov

Building upon the dibenzothiophene core to create larger, fused-ring systems is a significant area of synthetic chemistry. These complex polycyclic aromatic structures are of interest for their potential applications in materials science and medicinal chemistry. Methodologies for constructing such systems often involve multi-step sequences that form new heterocyclic or carbocyclic rings fused to the existing aromatic framework.

One general approach involves palladium-catalyzed carboetherification reactions, which can be used sequentially to build fused bis-tetrahydrofuran rings onto an aromatic core. nih.gov Although not demonstrated directly on this compound, this strategy allows for the simultaneous formation of a C–O and a C–C bond, effectively constructing new rings with high diastereoselectivity. nih.gov Another powerful technique is the inverse electron-demand Diels-Alder (iEDDA) reaction, where an ortho-quinone methide intermediate, which could be generated from a phenolic precursor, reacts with electron-rich dienophiles to create fused-ring systems in a highly regioselective manner. rsc.orgresearchgate.net These synthetic strategies showcase pathways to elaborate the dibenzothiophene structure into more complex, polycyclic architectures analogous to complex natural products.

Polymer Chemistry Applications

The rigid, planar structure and inherent electronic properties of the dibenzothiophene unit make it an attractive building block for advanced polymer systems. Derivatives of this compound can be utilized as monomers to synthesize conjugated polymers or to create electroactive materials through electrochemical polymerization, opening avenues for applications in organic electronics.

Dibenzothiophene derivatives are valuable monomers for the synthesis of π-conjugated polymers, which are essential materials for organic electronic devices. frontiersin.org These polymers are typically synthesized using cross-coupling methods, with Direct (Hetero)Arylation Polymerization (DHAP) being a particularly efficient and atom-economical technique. rsc.orgfrontiersin.org In this context, a functionalized dibenzothiophene, such as a halogenated derivative of this compound, can be copolymerized with other aromatic units like thiophene, fluorene, or benzothiadiazole. rsc.org

The inclusion of the dibenzothiophene unit in the polymer backbone influences the material's optical and electronic properties. For example, extending the conjugation length by incorporating thiophene or bithiophene units alongside dibenzothiophene can systematically decrease the polymer's HOMO-LUMO gap. frontiersin.org This tuning of the electronic structure is critical for optimizing performance in applications such as organic photovoltaics and field-effect transistors.

Table 2: Optical Band Gaps of Dibenzothiophene-Thiophene Conjugated Polymers

| Polymer | Monomer Units | Optical Band Gap (eV) |

| PDBT-Th | 2,8-bis-(thiophen-2-yl)-dibenzothiophene | 2.59 |

| PDBT-Th:Th | DBT-Th and Thiophene | 2.53 |

| PDBT-2Th | 2,8-Bis-(bithiophen-2-yl)-dibenzothiophene | 2.25 |

| PDBT-2Th:2Th | DBT-2Th and Bithiophene | 2.23 |

This table shows how the optical band gap of polymers can be tuned by altering the monomer composition and conjugation length. Data adapted from studies on related dibenzothiophene polymers. frontiersin.org

Electrochemical polymerization is a powerful method for synthesizing conductive polymer films directly onto an electrode surface. frontiersin.org This technique is advantageous as it often proceeds under mild, room-temperature conditions and allows for precise control over film thickness and morphology. researchgate.net Monomers derived from this compound, particularly those with additional polymerizable groups like thiophene, can be used to form electroactive films.

When a voltage is applied, the monomer units undergo oxidation to form radical cations, which then couple to form the polymer chain. The resulting polymer can be reversibly oxidized and reduced (doped and dedoped), leading to significant changes in its optical properties, a phenomenon known as electrochromism. researchgate.net Dibenzothiophene-based polymers synthesized this way exhibit distinct color changes in different redox states, making them suitable for applications in smart windows, displays, and sensors. frontiersin.org The electrochemical stability and electrochromic performance of these materials are directly related to the conjugation length and the specific monomer units used in the polymer backbone. frontiersin.orgresearchgate.net

Reaction Mechanisms of Derived Compounds

The synthesis and reactivity of this compound derivatives are governed by specific reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic routes. Key mechanisms include those for C-H functionalization and for polymerization.

In the metal-free C3-alkylation of thiophene S-oxides, the reaction proceeds through a unique umpolung strategy. The process is initiated by the activation of the S–O bond, leading to an interrupted Pummerer reaction with a nucleophile. nih.gov This forms a key intermediate that is predisposed to undergo a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement . nih.gov This concerted, pericyclic rearrangement is highly regioselective, facilitating the formation of the C-C bond exclusively at the C3 position. nih.gov

In the context of hydrodesulfurization (HDS), a process relevant to understanding the reactivity of the thiophene sulfur atom, alkyl-substituted dibenzothiophenes react via two primary pathways. The Direct Desulfurization (DDS) route involves the direct cleavage of the C-S bonds. In contrast, the Hydrogenation (HYD) pathway involves the initial hydrogenation of one of the benzene (B151609) rings before the C-S bond is broken. researchgate.net The steric hindrance caused by alkyl groups can influence which pathway is favored. researchgate.net

Photochromic Behavior of Chromene Derivatives

The fusion of a chromene moiety onto the this compound scaffold is a theoretical pathway to novel photochromic compounds. The synthesis of chromenes often involves the reaction of a phenol (B47542) or a related hydroxyaromatic compound with a suitable three-carbon component. In this context, this compound could serve as the phenolic precursor for constructing a dibenzothiophene-fused chromene system.

Photochromism is a phenomenon where a molecule undergoes a reversible transformation between two forms, each having distinct absorption spectra, upon exposure to electromagnetic radiation. This property is the basis for applications such as optical data storage and smart windows. In the realm of thiophene-containing heterocycles, photochromism is well-documented in diarylethene derivatives. researchgate.netresearchgate.net These molecules typically consist of a central double bond connecting two aromatic rings, one or both of which can be a thiophene or a fused-thiophene system like benzothiophene.

For a chromene derivative of this compound to exhibit photochromism, it would likely need to be incorporated into a larger diarylethene-type structure. The photo-induced reaction generally involves a 6π-electrocyclization, where light triggers the formation of a new single bond, converting the open form of the diarylethene to a colored, closed form. The reverse reaction can be triggered by a different wavelength of light or by heat.

Research on diarylethenes containing benzo[b]thiophene S,S-dioxide groups has shown that these compounds undergo reversible photochromic reactions and exhibit photoswitching of fluorescence in both solution and single-crystalline phases. researchgate.net Upon irradiation with UV light, the open-ring isomers undergo cyclization to produce the fluorescent closed-ring isomers. researchgate.net The specific properties, such as the wavelength of maximum absorption (λmax) for the open and closed forms and the quantum yields for the cyclization and cycloreversion reactions, are highly dependent on the substituents and the nature of the heterocyclic rings. researchgate.net

While specific experimental data for chromene derivatives of this compound are not available, the principles governing photochromism in related benzothiophene systems suggest a promising area for future research.

Table 1: Conceptual Features for Photochromic Dibenzothiophene-Based Diarylethenes

| Feature | Role in Photochromism | Analogous System Example |

|---|---|---|

| Dibenzothiophene Core | Forms one of the aryl units of the diarylethene switch. Influences the electronic properties and stability of the isomers. | Benzothiophene in diarylethenes researchgate.net |

| Chromene Moiety | Could be part of the core structure or a substituent, potentially influencing the absorption spectra of the isomers. | N/A (Hypothetical) |

| Ethene Bridge | The central photoactive unit where the reversible cyclization/cycloreversion reaction occurs. | Perfluorocyclopentene is common. |

| Second Aryl Group | The second "wing" of the diarylethene, often another heterocyclic ring like thiazole (B1198619) or thiophene. | Benzophosphole researchgate.net |

| Reactive Carbons | The specific carbon atoms on the aryl rings that form a new sigma bond upon photocyclization. | Positions adjacent to the ethene bridge. |

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful synthetic strategy for constructing fused ring systems, including complex sulfur-containing heterocycles. This class of reactions involves an intramolecular attack of an electron-rich portion of a molecule onto an electrophilic center, resulting in the formation of a new ring. While specific applications of this reaction starting with this compound are not documented in the available literature, the principles can be understood from related syntheses of benzothiophenes and dibenzothiophenes.

A notable example is the synthesis of 2,3-disubstituted benzo[b]thiophenes through the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.org In this methodology, a stable sulfonium (B1226848) salt, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, acts as the source of the electrophilic sulfur. organic-chemistry.org The reaction proceeds via the attack of the alkyne on the electrophile, followed by an intramolecular cyclization and subsequent demethylation to yield the benzothiophene product. organic-chemistry.org This approach is valued for its moderate reaction conditions and tolerance of various functional groups. organic-chemistry.org

Other methods for achieving the intramolecular C–S cyclization required to form the dibenzothiophene skeleton include:

Palladium-Catalyzed Dual C-H Activation: Diaryl sulfides can be converted directly into dibenzothiophenes through an oxidative dehydrogenative cyclization process catalyzed by palladium. dntb.gov.ua

Electrochemical Synthesis: Bis(biaryl) disulfides can be efficiently converted to dibenzothiophene derivatives through electrochemical oxidation, often using a halogen mediator. researchgate.netbohrium.com

These reactions highlight the diverse strategies available for forming the dibenzothiophene ring system via intramolecular cyclization. For this compound, such reactions could theoretically be employed on a precursor molecule to construct the dibenzothiophene core itself, or this compound could be functionalized with a suitable side chain (e.g., an o-alkynyl group on an adjacent ring) to undergo further electrophilic cyclization, thereby building an even more complex, polycyclic aromatic system.

Table 2: Summary of Intramolecular Cyclization Strategies for Thiophene-Fused Systems

| Cyclization Method | Precursor Type | Key Reagent/Catalyst | Product Type |

|---|---|---|---|

| Electrophilic Sulfur-Mediated Cyclization | o-Alkynyl Thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Benzo[b]thiophene organic-chemistry.org |

| Palladium-Catalyzed C-H Activation | Diaryl Sulfide | Palladium Catalyst (e.g., Pd(OAc)₂) | Dibenzothiophene dntb.gov.ua |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of 3-Hydroxydibenzothiophene from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools, while column chromatography remains an essential method for purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity make it ideal for analyzing complex environmental or biological samples.

A typical HPLC method for the analysis of thiophenic compounds, which can be adapted for this compound, often employs a reverse-phase C18 column. nih.gov Gradient or isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used to achieve optimal separation. nih.govmdpi.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is frequently carried out using a UV detector, as aromatic compounds like dibenzothiophene (B1670422) and its derivatives exhibit strong UV absorbance. mdpi.com For quantitative analysis, a calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in the sample. nih.govresearchgate.net The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency and analysis time. researchgate.net

Table 1: Illustrative HPLC Parameters for Thiophenic Compound Analysis

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water mixture (e.g., 90:10 v/v) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a generalized set of parameters that would be a starting point for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and profiling of volatile and semi-volatile metabolites of dibenzothiophene, including this compound. nih.govnih.gov This technique is particularly valuable in biodegradation studies where complex mixtures of metabolic intermediates are generated. nih.govresearchgate.net

For GC-MS analysis, samples are typically extracted with an organic solvent, and the analytes may require derivatization to increase their volatility and thermal stability. mdpi.com The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries. researchgate.net In the context of dibenzothiophene metabolism, GC-MS has been successfully used to identify various hydroxylated intermediates, confirming the presence of compounds such as monohydroxydibenzothiophene. nih.gov

Table 2: Key Metabolites of Dibenzothiophene Identified by GC-MS

| Metabolite | Molecular Ion (m/z) | Identification Method |

| Monohydroxydibenzothiophene | Varies by isomer | Mass Spectrum |

| Dihydroxydibenzothiophene | Varies by isomer | Mass Spectrum |

| Dibenzothiophene sulfoxide (B87167) | 200 | Mass Spectrum |

| Dibenzothiophene sulfone | 216 | Mass Spectrum |

This table highlights some of the common metabolites that can be profiled using GC-MS in dibenzothiophene degradation studies.

Column chromatography is a fundamental and widely used technique for the purification of this compound from reaction mixtures or complex extracts on a preparative scale. rsc.orgiipseries.orgresearchgate.net This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. iipseries.org

For the purification of dibenzothiophene derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity. rsc.org The separation is achieved by eluting the column with a mobile phase of appropriate polarity. A non-polar solvent or a mixture of solvents is typically used to load the sample onto the column. The polarity of the mobile phase is then gradually increased (gradient elution) to elute compounds with increasing polarity. For instance, a solvent system of n-hexane and ethyl acetate (B1210297) in varying ratios is often effective for separating aromatic compounds with different functional groups. rsc.org Fractions are collected as the solvent elutes from the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound in its pure form.

Table 3: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) |

| Loading Technique | Wet or dry loading of the crude sample |

| Elution | Gravity or flash chromatography |

| Monitoring | Thin-Layer Chromatography (TLC) |

This table outlines the typical components and procedures for the purification of a moderately polar compound like this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to characterize this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons and a characteristic signal for the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be in the downfield region (typically 6.5-8.5 ppm), and their splitting patterns (e.g., doublets, triplets, multiplets) would reveal the substitution pattern on the dibenzothiophene core. core.ac.uk

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the carbon atoms in the aromatic rings, with the carbon atom attached to the hydroxyl group exhibiting a characteristic downfield shift due to the electronegativity of the oxygen atom. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 6.5 - 8.5 | Aromatic protons, with specific shifts and coupling constants depending on the position. |

| 5.0 - 10.0 | Hydroxyl proton, broad signal, position can vary with solvent and concentration. | |

| ¹³C | 110 - 160 | Aromatic carbons. |

| 150 - 160 | Carbon attached to the hydroxyl group (C-3). |

This table provides an estimation of the expected chemical shift regions for the different nuclei in this compound based on data for related compounds.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. vscht.czlumenlearning.com

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are observed in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The presence of a C-O stretching vibration, expected in the 1260-1000 cm⁻¹ range, would further support the presence of the hydroxyl group.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (O-H) | 3200 - 3600 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-O | 1000 - 1260 | Stretching |

This table summarizes the key IR absorption bands that would be expected in the spectrum of this compound, allowing for its functional group characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by an organic molecule promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.orglibretexts.org In the case of this compound, the presence of the conjugated dibenzothiophene ring system, which acts as a chromophore, gives rise to characteristic absorption bands. shu.ac.uk

The electronic structure of this compound allows for several types of transitions, primarily π → π* and n → π* transitions. youtube.com The extensive π-conjugated system of the fused aromatic rings is responsible for intense π → π* transitions. libretexts.org The non-bonding electrons (n) on the sulfur and oxygen atoms can also be excited to anti-bonding π* orbitals, resulting in n → π* transitions, which are typically of lower intensity. shu.ac.uk

The hydroxyl (-OH) group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. This group can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the parent compound, dibenzothiophene. The absorption spectrum of the parent compound, dibenzothiophene, shows an excitation peak at 315 nm. aatbio.com The presence of the hydroxyl group on the 3-position is expected to shift this absorption maximum to a longer wavelength. As conjugation in a system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) narrows, resulting in absorption at longer wavelengths. libretexts.orglibretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π bonding to π anti-bonding | Dibenzothiophene aromatic system | 200-400 nm |

| n → π | Non-bonding to π anti-bonding | Sulfur and Oxygen lone pairs | >280 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₈OS), the nominal molecular weight is 200 atomic mass units. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. uni-saarland.de

The molecular ion peak for this compound is expected to be observed at a mass-to-charge ratio (m/z) of 200. Due to the stability of the fused aromatic ring system, this peak is likely to be prominent. libretexts.org The subsequent fragmentation of the molecular ion provides valuable structural clues. The fragmentation process involves the cleavage of bonds, often leading to the formation of the most stable carbocations and radicals. libretexts.org

Key fragmentation pathways for hydroxylated aromatic compounds often involve the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragmentation would likely include the loss of carbon monoxide (CO), a hydrogen radical (H·), or a hydroxyl radical (·OH). The loss of CO (28 Da) is a common fragmentation pattern for phenols and related hydroxyaromatic compounds, which would yield a fragment ion at m/z 172. Another expected fragmentation is the loss of the formyl radical (·CHO, 29 Da), resulting in an ion at m/z 171. These fragmentation patterns are crucial for confirming the presence of the hydroxyl group on the aromatic framework. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 200 | [C₁₂H₈OS]⁺˙ (Molecular Ion) | - |

| 199 | [C₁₂H₇OS]⁺ | H· |

| 172 | [C₁₁H₈S]⁺˙ | CO |

| 171 | [C₁₁H₇S]⁺ | ·CHO |

| 156 | [C₁₂H₄S]⁺˙ | CO + H₂O |

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification. This technique is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not widely published, the expected spectrum can be inferred from the characteristic vibrations of its constituent functional groups. The use of surface-enhanced Raman spectroscopy (SERS) has proven effective in detecting the parent compound, dibenzothiophene, indicating the suitability of this technique for analyzing this class of molecules. rsc.orgresearchgate.net

The Raman spectrum of this compound would be dominated by signals arising from the dibenzothiophene core and the hydroxyl substituent. Key expected vibrational modes include:

Aromatic C-H Stretching: Strong bands typically appear in the region of 3000–3100 cm⁻¹.

Aromatic C=C Ring Stretching: Multiple sharp, strong to medium intensity bands are expected between 1400 cm⁻¹ and 1650 cm⁻¹, which are characteristic of the fused aromatic rings.

C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene (B33073) ring would produce characteristic peaks, typically found in the 600–800 cm⁻¹ region.

C-O Stretching and O-H Bending: The phenolic C-O stretch would give rise to a band around 1200-1300 cm⁻¹, while the in-plane O-H bend would appear in the 1300-1400 cm⁻¹ range.

These characteristic Raman shifts provide a detailed structural profile of the molecule, allowing for its identification and differentiation from related isomers and compounds.

Table 3: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aromatic Ring Stretch | C=C | 1400 - 1650 |

| O-H In-Plane Bend | Ar-O-H | 1300 - 1400 |

| C-O Stretch | Ar-O | 1200 - 1300 |

| C-S Stretch | Thiophene Ring | 600 - 800 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

Electronic Structure Analysis (HOMO, LUMO, Band Gap)

Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO band gap is crucial for understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, the band gap, is an indicator of molecular stability and reactivity.

Specific calculated values for the HOMO energy, LUMO energy, and the resulting band gap for 3-Hydroxydibenzothiophene have not been reported in the surveyed literature. Such a study would typically involve geometry optimization of the molecule followed by electronic structure calculations using a selected DFT functional and basis set.

Table 6.1.1: Hypothetical Electronic Properties of this compound (Note: The following table is for illustrative purposes only, as specific data could not be located.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

| Band Gap (ΔE) | N/A | Energy difference between LUMO and HOMO |

DFT calculations are frequently employed to map out reaction pathways, identify intermediate structures, and calculate the activation energies by locating transition states. This provides deep insight into the kinetics and thermodynamics of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its role in processes like hydrodesulfurization. However, no specific DFT studies elucidating reaction mechanisms involving this compound were found.

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energies, various quantum chemical parameters and reactivity indices can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in quantitatively predicting the reactivity of the molecule and the nature of its interactions. Specific values for these parameters for this compound are not available in the literature reviewed.

Table 6.1.3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Note: The following table is for illustrative purposes only, as specific data could not be located.)

| Parameter | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | N/A |

| Electron Affinity (A) | -ELUMO | N/A |

| Chemical Hardness (η) | (I - A) / 2 | N/A |

| Electronegativity (χ) | (I + A) / 2 | N/A |

| Chemical Softness (S) | 1 / η | N/A |

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These methods can provide detailed information on the conformational landscape and time-dependent behavior of a molecule.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Molecular Geometries

Conformational analysis aims to find the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. For a molecule like this compound, this would involve studying the orientation of the hydroxyl group relative to the dibenzothiophene (B1670422) ring system. While the general structure is planar, rotation around the C-O bond would be of interest. No specific computational studies on the conformational analysis or detailed optimized molecular geometries of this compound were identified.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can predict various spectroscopic properties, such as IR, Raman, UV-Vis, and NMR spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. A computational study on this compound would provide predicted vibrational frequencies, electronic transition wavelengths, and chemical shifts. However, no such predictive studies were found in the searched literature.

Environmental Disposition and Bioremediation Potential

Environmental Fate and Transport Processes

The persistence and movement of 3-Hydroxydibenzothiophene in the environment are governed by a combination of biological and non-biological processes. These processes determine its concentration, distribution, and ultimate impact on various environmental compartments.

Microbial Degradation in Environmental Matrices (Soil, Water)

This compound is primarily known as a metabolite in the "Kodama pathway," one of the routes for the microbial degradation of dibenzothiophene (B1670422) (DBT). researchgate.netnih.govnih.gov In this pathway, one of the benzene (B151609) rings of DBT is oxidized, leading to the formation of intermediates like 3-hydroxy-2-formylbenzothiophene (B1206837). researchgate.netnih.gov The appearance of colored metabolites in bacterial cultures degrading DBT can be an indicator that the Kodama pathway is active. nih.gov

While much of the research focuses on the degradation of the parent compound, DBT, some microorganisms have demonstrated the ability to further metabolize these intermediates. For instance, a bacterial strain designated A11, isolated from crude oil-contaminated soil, was shown to degrade over 90% of an initial 270 µM concentration of DBT within 72 hours, with 3-hydroxy-2-formylbenzothiophene (HFBT) detected as a metabolite. nih.govresearchgate.net This same strain, A11, was also capable of depleting HFBT when it was provided as the sole source of carbon and sulfur, indicating that degradation does not halt at this intermediate stage. nih.govresearchgate.net Further analysis revealed that the degradation of HFBT by strain A11 proceeds through the formation of 2-mercaptobenzoic acid. nih.govresearchgate.net

Similarly, soil enrichment cultures have been shown to degrade 2,2′-dithiodibenzoic acid, another disulfide metabolite formed during DBT degradation by Pseudomonas sp. strain BT1d via the Kodama pathway. nih.gov A specific isolate from these cultures, Variovorax sp. strain RM6, was able to mineralize 2,2′-dithiodibenzoic acid, releasing 59% of its carbon as carbon dioxide and 88% of its sulfur as sulfate. nih.gov This suggests that in a mixed microbial community in soil or water, a succession of different organisms may be required to completely break down DBT and its hydroxylated metabolites. nih.govethz.ch

Table 1: Microbial Degradation of Dibenzothiophene (DBT) and its Metabolites

| Microorganism/Culture | Substrate | Degradation Efficiency | Timeframe | Key Metabolite(s) | Source |

|---|---|---|---|---|---|

| Bacterial Strain A11 | Dibenzothiophene (DBT) | >90% of 270 µM | 72 hours | 3-hydroxy-2-formylbenzothiophene (HFBT) | nih.govresearchgate.net |

| Bacterial Strain A11 | 3-hydroxy-2-formylbenzothiophene (HFBT) | Depletion observed | Not specified | 2-mercaptobenzoic acid | nih.govresearchgate.net |

| Variovorax sp. strain RM6 | 2,2′-dithiodibenzoic acid | Mineralized (59% C to CO2, 88% S to sulfate) | Not specified | Benzoic acid (transient) | nih.gov |

| Aureobacterium sp. NShB1 | Dibenzothiophene (DBT) | ~49% of 1000 ppm | 7 days | Benzoic acid | researchgate.net |

| Enterobacter sp. NShB2 | Dibenzothiophene (DBT) | ~36% of 1000 ppm | 7 days | Benzoic acid | researchgate.net |

Abiotic Transformation Processes (e.g., Hydrolysis, Phototransformation)

In addition to microbial action, abiotic processes can contribute to the transformation of this compound and related compounds in the environment. Phototransformation, or photolysis, driven by solar irradiation is a key abiotic process for many organic compounds dissolved in water. mdpi.com

Studies on the parent compound, dibenzothiophene (DBT), show it is susceptible to photodegradation. When exposed to UV light at 254 nm in an aqueous solution, DBT degrades into products including DBT sulfoxide (B87167) and hydroxylated benzothiophenes. nih.gov Research on the photocatalytic degradation of DBT using titanium dioxide (TiO₂) as a catalyst has shown that under UV light, DBT is readily degraded, with a half-life of 30 minutes at neutral pH. researchgate.net The primary reaction product in this process is often benzaldehyde. researchgate.net More advanced catalysts, such as lanthanide/polyethylene glycol-modified TiO₂, have been developed to facilitate the degradation of DBT under visible light, expanding the potential for phototransformation under natural sunlight conditions. researchgate.net Another study using a CuO@TiO₂ nanocomposite catalyst achieved 99.67% removal of DBT under visible light. ekb.eg

Bioremediation Strategies

Bioremediation leverages microbial metabolic capabilities to remove pollutants from the environment. For organosulfur compounds like dibenzothiophene and its metabolites, strategies focus on enhancing the natural process of biodesulfurization.

Enhancing Biodesulfurization Efficiency for Organosulfur Compounds

The most studied and promising pathway for bioremediation of organosulfur compounds is the "4S pathway," which specifically cleaves the carbon-sulfur bond without degrading the valuable carbon structure of the fuel. researchgate.netmdpi.com This pathway converts dibenzothiophene (DBT) sequentially into DBT sulfoxide, DBT sulfone, 2-hydroxybiphenyl-2-sulfinic acid, and finally, the sulfur-free compound 2-hydroxybiphenyl (2-HBP). mdpi.com Several bacterial genera, including Rhodococcus, Pseudomonas, and Gordonia, are known to possess this pathway. mdpi.com

However, the natural efficiency of this pathway is often too low for industrial application, facing limitations such as feedback inhibition by the end product, 2-HBP. nih.govnih.gov A significant bottleneck is the enzyme DszB, which catalyzes the final step of the pathway. nih.gov

Several strategies are being explored to overcome these limitations and enhance efficiency:

Co-culturing and Immobilization: Using mixed microbial cultures can improve degradation by having different strains perform different steps in a pathway. nih.gov Immobilizing bacterial cells, for example in alginate, has been shown to dramatically improve the reduction of 2-HBP, with improvements as high as 3700% reported for Paenibacillus strains. nih.gov

Process Integration: Developing integrated systems that combine continuous biocatalyst production with a biodesulfurization reactor can streamline the process. One such system using Gordonia alkanivorans strain 1B achieved 72% desulfurization of a model fuel containing DBT and its alkylated derivatives. rsc.org

Table 2: Strategies to Enhance Biodesulfurization (BDS)

| Strategy | Method | Organism(s) | Key Finding | Source |

|---|---|---|---|---|

| Cell Immobilization | Immobilizing cells in alginate | Paenibacillus strains 32O-W and 32O-Y | Up to 3700% improvement in 2-HBP reduction compared to free cells. | nih.gov |

| Integrated Continuous System | Continuous biocatalyst production and fuel separation in a single system | Gordonia alkanivorans strain 1B | Achieved 72% BDS of a recalcitrant model fuel. | rsc.org |

| Ultrasound Pre-oxidation (UPO) | Applying ultrasound to oxidize DBT to DBT sulfone before biological treatment | Enriched microbial consortium | Shortened the 4S pathway, enhancing reaction velocity and reducing substrate inhibition. | researchgate.net |

| Recombinant Strain Development | Transferring dsz gene cluster from a desulfurizing strain to a non-desulfurizing strain | Rhodococcus erythropolis | Recombinant strain removed about twice as much sulfur as the parent strain. | irost.ir |

Metabolic Engineering for Improved Degradation Capabilities

Metabolic engineering offers a powerful approach to enhance biodesulfurization by directly modifying the genetic makeup of microorganisms. frontiersin.org The goal is to improve enzyme activity, increase enzyme production, and overcome metabolic bottlenecks. frontiersin.orgsemanticscholar.org

The genes responsible for the 4S pathway, typically found in an operon (dszABC), have been the primary targets for genetic manipulation. frontiersin.orgut.ac.ir Key engineering strategies include:

Creating Synthetic Pathways: A major issue in the 4S pathway is the inhibitory effect of the final product, 2-hydroxybiphenyl (2-HBP), on the Dsz enzymes. nih.gov To solve this, a synthetic pathway was engineered in Pseudomonas azelaica. nih.gov This was achieved by introducing the dsz genes into this bacterium, which naturally possesses a pathway to break down 2-HBP. The resulting recombinant strain could not only convert DBT to 2-HBP but also immediately mineralize the 2-HBP, thereby removing the inhibitory product. This led to a 100% increase in DBT removal compared to previously optimized strains. nih.gov

Enhancing Flavin Reductase Supply: The DszA and DszC monooxygenases of the 4S pathway require a reduced flavin cofactor (FMNH₂), which is supplied by the DszD enzyme (an NADH-flavin oxidoreductase). researchgate.netmdpi.com Overexpressing the dszD gene in E. coli has been shown to be a major factor in increasing biodesulfurization activity in recombinant strains. ut.ac.ir

These genetic and metabolic engineering approaches are critical for developing biocatalysts that are robust and efficient enough for practical, large-scale application in the desulfurization of fossil fuels. irost.irfrontiersin.org

Future Research Directions and Translational Impact

Optimizing Biocatalyst Performance for Industrial Applications

The industrial production of 3-hydroxydibenzothiophene via biocatalysis presents an environmentally benign alternative to traditional chemical synthesis. However, significant advancements are required to move from laboratory-scale production to commercially viable processes. Future research will concentrate on enhancing the efficiency, stability, and selectivity of biocatalysts, primarily through protein and metabolic engineering.

A major focus is the engineering of cytochrome P450 monooxygenases (CYPs), a family of enzymes capable of performing challenging C-H bond oxidation reactions, including the hydroxylation of aromatic compounds. nih.govnih.gov Wild-type CYPs often lack the required specificity, leading to a mixture of hydroxylated products. Directed evolution and site-directed mutagenesis are powerful tools to alter the regioselectivity of these enzymes. By modifying amino acid residues in the active site, it is possible to favor the formation of this compound over other isomers. nih.gov Molecular dynamics simulations can help identify key residues, such as F182 in CYP199A4, which, when mutated, can open up pathways for aromatic oxidation by enabling the substrate to achieve a productive geometry. nih.gov

Beyond protein engineering, optimizing the performance of whole-cell biocatalysts is crucial. This involves metabolic engineering of microbial hosts like Pseudomonas strains to improve cofactor regeneration (e.g., NAD(P)H), increase substrate uptake, and enhance enzyme expression. frontiersin.org Strategies include optimizing gene dosage, selecting appropriate promoters and ribosomal binding sites, and reducing metabolic burden on the host cell. frontiersin.org As shown in the table below, different genetic engineering strategies can have a significant impact on the activity of whole-cell biocatalysts.

| Engineering Strategy | Key Modification | Observed Outcome | Resulting Specific Activity (U gCDW⁻¹) | Reference |

|---|---|---|---|---|

| Promoter System Optimization | Implementation of a lac-based regulation system | Enabled orthogonal control of gene expression | 34 | frontiersin.org |

| Translational Level Tuning | Evaluation of different ribosomal binding sites (RBSs) | A moderate translation rate was found to be optimal | N/A (Improvement noted) | frontiersin.org |

| Gene Dosage Analysis | Increased plasmid copy number | Slightly elevated activity but impaired growth and inactive enzyme fraction | Slight increase over lower dosage | frontiersin.org |

| Transcriptional Control | Introduction of a terminator sequence | Reduced transcriptional leakiness | N/A (Improved control) | frontiersin.org |

| Combined Optimization | Optimized plasmid with combined strategies | Synergistic effect of optimized components | 55 | frontiersin.org |

Future work will also focus on overcoming the feedback inhibition caused by product accumulation, a common bottleneck in biocatalytic processes. nih.gov One promising approach is the creation of synthetic metabolic pathways that convert the desired product into a subsequent, less inhibitory compound, thereby pulling the reaction forward. nih.govfrontiersin.org

Development of Novel Materials and Functional Molecules from this compound

The dibenzothiophene (B1670422) scaffold is a promising building block for organic electronics, and the introduction of a hydroxyl group at the 3-position provides a versatile handle for creating advanced materials and functional molecules. rsc.org The hydroxyl group can significantly alter the electronic properties of the parent molecule and serve as a reactive site for polymerization or derivatization.

In materials science, research is expected to explore the use of this compound as a monomer for synthesizing novel polymers. rsc.org The rigid, planar structure of the dibenzothiophene core can impart desirable thermal stability and charge-transport properties, while the hydroxyl group allows for the formation of polyesters, polycarbonates, or polyethers. rsc.orgnih.gov These new polymers could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Research has already shown that other substituted dibenzothiophene derivatives can form ordered films with good charge carrier mobility, suggesting that polymers derived from this compound could exhibit valuable semiconductor properties. rsc.org

In the realm of medicinal chemistry and drug discovery, hydroxylated heterocycles are recognized as important structural motifs. nih.govnih.gov The hydroxyl group can form critical hydrogen bonds with biological targets, enhancing binding affinity and selectivity. acs.org Future research will likely involve the synthesis of libraries of compounds derived from this compound to screen for various pharmacological activities. The introduction of a hydroxyl group is a key tactic in drug optimization, capable of profoundly influencing a molecule's properties. hyphadiscovery.com The exploration of this compound and its derivatives could lead to new therapeutic agents. nih.govnih.gov

Advanced Computational Modeling for Predictive Research

Computational modeling is an indispensable tool for accelerating research and development related to this compound, from its synthesis to its application. Advanced computational techniques, including quantum mechanics (QM), molecular dynamics (MD), and machine learning (ML), offer predictive power that can guide experimental efforts, saving time and resources.

In biocatalyst design, QM/MM (quantum mechanics/molecular mechanics) simulations are used to elucidate the complex mechanisms of enzymatic reactions, such as aromatic hydroxylation by P450 enzymes. acs.org These models can help understand how the enzyme's active site environment controls reaction selectivity and can predict the effects of specific mutations. acs.org MD simulations provide insights into the dynamic processes of substrate binding, channel opening, and product release in enzymes like CYPs, which is crucial for engineering more efficient biocatalysts. nih.govmdpi.comresearchgate.net For instance, simulations can reveal how specific residues gate the substrate channel or how protein-membrane interactions influence catalytic activity. core.ac.uk

Machine learning and deep learning are emerging as powerful approaches for predicting biocatalytic performance. nih.govmdpi.com By training models on existing datasets of enzyme sequences and activities, it is possible to develop predictive tools for screening new enzyme variants or predicting the substrate scope of a given biocatalyst. nih.gov These models can identify mutational hotspots and guide the rational design of enzymes with improved properties for synthesizing this compound. mdpi.com

The table below summarizes various computational approaches and their specific applications in research relevant to this compound.

| Modeling Technique | Specific Application | Key Insights Provided | Reference |

|---|---|---|---|

| Quantum Mechanics / Molecular Mechanics (QM/MM) | Investigating enzymatic reaction mechanisms (e.g., coumarin (B35378) hydroxylation by CYP2A6) | Elucidation of reaction pathways (e.g., NIH shift vs. N-protonation), transition states, and the role of active site water molecules. | acs.org |

| Molecular Dynamics (MD) Simulations | Studying substrate binding and channel dynamics in P450 enzymes | Reveals how substrate channels open, identifies key "gating" residues, and shows how substrates orient for oxidation. | nih.govkuleuven.be |

| Molecular Docking | Predicting binding poses of substrates or inhibitors in an enzyme's active site | Generates favorable conformations for substrate-protein interactions, guiding further MD simulations. | mdpi.comkuleuven.be |

| Machine Learning (ML) / Deep Learning | Predicting biocatalytic activity and guiding enzyme engineering | Creates predictive models for enzyme properties (e.g., activity, selectivity, stability) from sequence and structure data. | nih.govmdpi.comnih.gov |

| Predictive Catalyst Modeling | Accelerating catalyst identification using high-throughput screening data | Identifies non-obvious catalyst formulations and allows for tuning based on feedstock. | oulu.fi |

Interdisciplinary Research on Hydroxylated Heterocycles

The full potential of this compound and other hydroxylated heterocycles can only be realized through synergistic, interdisciplinary research. Progress in this field requires collaboration among chemists, biologists, materials scientists, and environmental scientists.

The synthesis of this compound itself is an interdisciplinary challenge, bridging biocatalysis (biology, biochemistry) with process engineering for industrial scale-up. nih.govfrontiersin.org The development of novel materials from this compound requires expertise in polymer chemistry and materials science to design and characterize polymers with specific electronic or physical properties. rsc.orgrsc.org Furthermore, exploring its potential in drug discovery necessitates a close partnership between synthetic organic chemists and pharmacologists to create and test new bioactive derivatives. acs.orghyphadiscovery.com

Environmental science provides an important context for this research. Dibenzothiophene is a representative of polycyclic aromatic sulfur heterocycles (PASHs), which are environmental pollutants associated with fossil fuels. nih.govcedre.fr Research into the biocatalytic hydroxylation of these compounds could lead to novel bioremediation strategies. Understanding the environmental distribution and toxicology of PASHs and their hydroxylated metabolites is crucial for assessing the sustainability and safety of any new technologies developed. nih.govresearchgate.net This integrated approach, combining fundamental science with applied technology and environmental awareness, will be essential for translating the scientific interest in this compound into impactful innovations.

Q & A

Q. What are the established synthetic routes for 3-Hydroxydibenzothiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves electrophilic substitution or hydroxylation of dibenzothiophene derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in hydroxylation reactions .

- Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts improve regioselectivity .

- Temperature control : Reactions often require mild heating (60–80°C) to avoid side products .

Optimization can be achieved via Design of Experiments (DoE) to test variables like molar ratios and reaction time. Analytical techniques such as TLC and HPLC should monitor progress .

| Reaction Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | DCM | AlCl₃ | 65 | |

| Metal-catalyzed | DMF | Pd(OAc)₂ | 78 |

Q. What spectroscopic techniques are most effective for characterizing 3-Hydroxydibibenzothiophene, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm hydroxylation. Aromatic protons appear at δ 7.0–8.5 ppm, while the hydroxyl proton shows broad signals at δ 5.0–6.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) validate functional groups .

Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Waste disposal : Segregate organic waste and consult certified hazardous waste handlers for incineration .

- First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and controlled concentrations .

- Purity validation : Employ HPLC-MS to confirm compound purity (>98%) and rule out byproduct interference .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR models : Predict biodegradability and toxicity using descriptors like logP and molecular weight .

- Molecular dynamics simulations : Assess interactions with soil organic matter or aqueous environments .